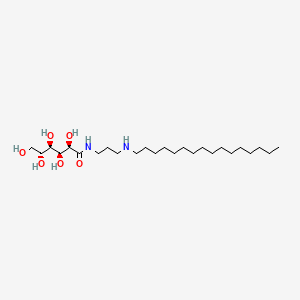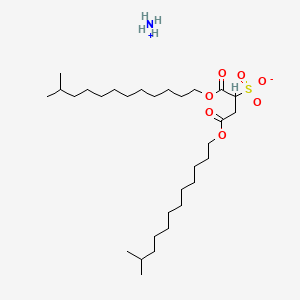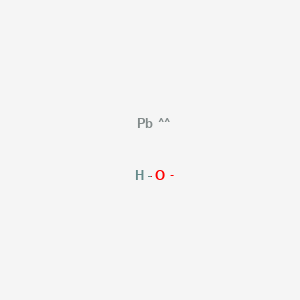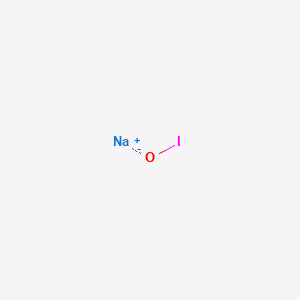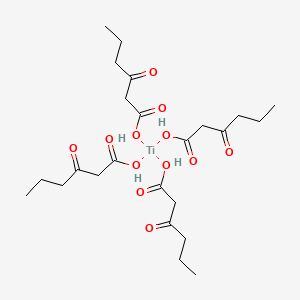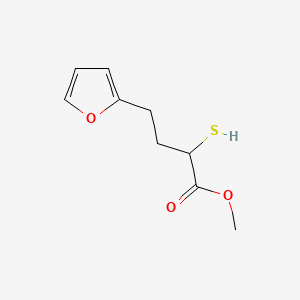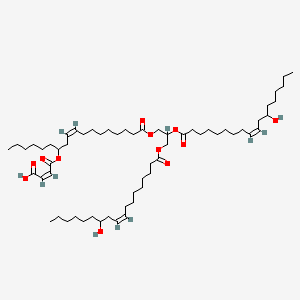
Ricinoleyl monomaleate triglyceride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ricinoleyl monomaleate triglyceride is a compound derived from castor oil, which is a natural oil extracted from the seeds of the castor bean plant, Ricinus communis . This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ricinoleyl monomaleate triglyceride typically involves the esterification of ricinoleic acid with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ricinoleyl monomaleate triglyceride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Ricinoleyl monomaleate triglyceride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial products
Mécanisme D'action
The mechanism of action of ricinoleyl monomaleate triglyceride involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and cellular signaling pathways. These interactions are mediated by the unique chemical structure of the compound, which allows it to bind to specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ricinoleate: A similar compound derived from castor oil, used in various industrial applications.
Methyl 12-hydroxy stearate: Another derivative of castor oil with similar properties and applications
Uniqueness
Ricinoleyl monomaleate triglyceride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
228412-48-4 |
|---|---|
Formule moléculaire |
C61H106O12 |
Poids moléculaire |
1031.5 g/mol |
Nom IUPAC |
(Z)-4-[(Z)-18-[2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propoxy]-18-oxooctadec-9-en-7-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C61H106O12/c1-4-7-10-31-40-53(62)42-33-25-19-13-16-22-28-37-46-58(66)70-51-56(73-60(68)48-39-30-24-17-14-20-26-34-43-54(63)41-32-11-8-5-2)52-71-59(67)47-38-29-23-18-15-21-27-36-45-55(44-35-12-9-6-3)72-61(69)50-49-57(64)65/h25-27,33-34,36,49-50,53-56,62-63H,4-24,28-32,35,37-48,51-52H2,1-3H3,(H,64,65)/b33-25-,34-26-,36-27-,50-49- |
Clé InChI |
DDPKRUJMDMNPFK-GGNKOBOLSA-N |
SMILES isomérique |
CCCCCCC(C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CC(CCCCCC)OC(=O)/C=C\C(=O)O)OC(=O)CCCCCCC/C=C\CC(CCCCCC)O)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C=CC(=O)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


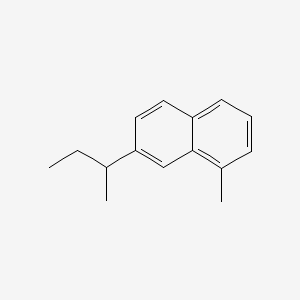

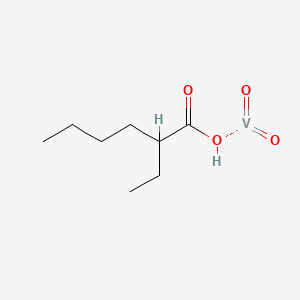
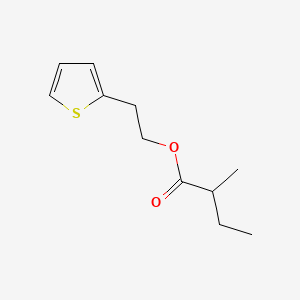


![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
